

Application Notes and Protocols for Investigating L-Octanoylcarnitine Function In Vivo

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Compound of Interest		
Compound Name:	L-Octanoylcarnitine	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and detailed protocols for investigating the in vivo functions of **L-Octanoylcarnitine**. This document is intended to guide researchers in designing and executing studies to explore the therapeutic potential and physiological roles of this medium-chain acylcarnitine.

Investigating the Therapeutic Potential of L-Octanoylcarnitine in Fatty Acid Oxidation Disorders (FAODs)

Application: To assess the efficacy of **L-Octanoylcarnitine** in improving metabolic function and exercise tolerance in animal models of long-chain fatty acid oxidation disorders (LC-FAODs). Mouse models with genetic defects in enzymes like Carnitine Palmitoyltransferase 2 (CPT2) or Long-Chain Acyl-CoA Dehydrogenase (LCAD) are valuable tools for these investigations.[1]

Experimental Model: LCAD Knockout (LCAD-KO) Mouse

Protocol for Oral Administration and Exercise Tolerance Testing:

Animal Model: Male LCAD knockout mice and wild-type (WT) littermates.



- Acclimatization: Acclimate mice to the treadmill for 2-3 days before the experiment. This
 involves placing them on a stationary treadmill for 15 minutes, followed by short periods of
 running at low speeds (e.g., 10 m/min for 10-20 minutes).[2][3][4]
- L-Octanoylcarnitine Administration:
 - Prepare a solution of L-Octanoylcarnitine in sterile water.
 - Administer a single oral dose of L-Octanoylcarnitine (e.g., 0.5 mg/g body weight) via oral gavage to the LCAD-KO mice.[1] A control group of LCAD-KO mice should receive an equivalent volume of sterile water.
- Treadmill Exercise Test (Run-to-Exhaustion):
 - One hour after gavage, place the mice on the treadmill.
 - Begin the test with a warm-up period (e.g., 5 minutes at 13 m/min).
 - Gradually increase the speed according to a set protocol (e.g., increase from 13 to 18 m/min over 5 minutes, then maintain 18 m/min for 30 minutes, and finally increase to 23 m/min until exhaustion).
 - Exhaustion is defined as the inability of the mouse to remain on the treadmill belt despite gentle prodding for a set period (e.g., 10 seconds).
- Data Collection and Analysis:
 - Record the total distance run and the duration of the run for each mouse.
 - Collect blood samples immediately before and after the exercise test to measure lactate and glucose levels.
 - Analyze plasma for acylcarnitine profiles using LC-MS/MS to confirm the uptake and metabolism of L-Octanoylcarnitine.

Quantitative Data Summary

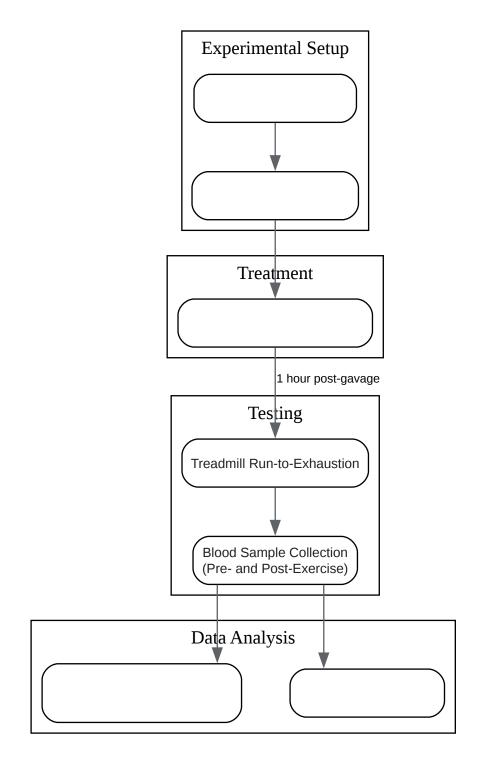


Parameter	Wild-Type (WT)	LCAD-KO (Control)	LCAD-KO + L- Octanoylcarnitine
Treadmill Distance (meters)	~1500	~500	Significantly increased vs. Control
Post-run Blood Lactate (mM)	Normal	Elevated	Significantly reduced vs. Control[1]
Grip Strength	Normal	Reduced	Significantly improved vs. Control[1]

Note: The values presented are illustrative and may vary based on the specific experimental conditions.

Experimental Workflow





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Workflow for assessing **L-Octanoylcarnitine** in FAOD mice.



Investigating the Metabolic Effects of L-Octanoylcarnitine in a Model of Type 1 Diabetes

Application: To determine the impact of **L-Octanoylcarnitine** supplementation on cardiac metabolism and function in a streptozotocin (STZ)-induced diabetic rat model. This model is characterized by hyperglycemia and altered cardiac energy metabolism.

Experimental Model: Streptozotocin (STZ)-Induced Diabetic Rat

Protocol for Induction of Diabetes and Metabolic Analysis:

- Animal Model: Male Wistar or Sprague-Dawley rats.
- Induction of Diabetes:
 - Administer a single intraperitoneal (IP) injection of STZ (55-65 mg/kg body weight)
 dissolved in a citrate buffer (pH 4.5).[5][6] A control group receives an injection of the
 citrate buffer alone.
 - Confirm diabetes 48-72 hours later by measuring blood glucose levels. Rats with fasting blood glucose >250 mg/dL are considered diabetic.[6]
- L-Octanoylcarnitine Supplementation:
 - After the induction of diabetes, begin daily IP injections of L-Octanoylcarnitine (e.g., 3 g/kg/day) or saline for a period of three weeks.[5]
- In Vivo Cardiac Function Assessment:
 - Perform echocardiography to measure parameters such as ejection fraction (EF%) and fractional shortening (FS%) at the end of the treatment period.[7]
- Metabolic Analysis:
 - At the end of the study, collect blood samples to measure plasma levels of glucose, triglycerides, and β-hydroxybutyrate.[5]



 Harvest heart tissue for metabolomic analysis, specifically quantifying acylcarnitine profiles using LC-MS/MS.[8]

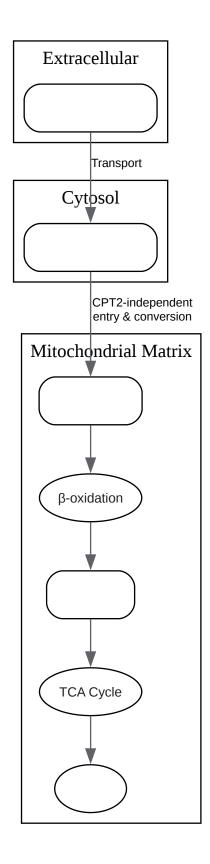
Quantitative Data Summary

Parameter	Control	Diabetic (STZ)	Diabetic (STZ) + L- Octanoylcarnitine
Fasting Blood Glucose (mg/dL)	~100	>400	Significantly reduced vs. STZ
Plasma Triglycerides (mmol/L)	Normal	Elevated	Significantly reduced vs. STZ[5]
Plasma β- hydroxybutyrate (mmol/L)	Normal	Elevated	Significantly reduced vs. STZ[5]
Cardiac C8- Acylcarnitine	Baseline	Reduced	Significantly increased vs. STZ

Note: The values presented are illustrative and may vary based on the specific experimental conditions.

Signaling Pathway: L-Octanoylcarnitine in Cardiac Energy Metabolism





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L-Octanoylcarnitine bypasses CPT1 for mitochondrial energy production.



Investigating the Role of L-Octanoylcarnitine in Ghrelin Acylation

Application: To study the role of **L-Octanoylcarnitine** as a substrate for Ghrelin O-acyltransferase (GOAT) in the acylation of ghrelin, a key hormone in appetite regulation.

Experimental Model: Wild-Type Mouse

Protocol for Assessing Ghrelin Acylation:

- Animal Model: Male C57BL/6J mice.
- Dietary Manipulation:
 - Feed mice a standard chow diet or a diet supplemented with medium-chain triglycerides
 (MCTs) like glyceryl-tri-octanoate for two weeks.[9]
- L-Octanoylcarnitine Administration (Optional Acute Study):
 - Administer a single oral dose of L-Octanoylcarnitine.
- Sample Collection:
 - Collect blood samples at specified time points after feeding or administration. It is crucial to use appropriate preservatives (e.g., AEBSF) to prevent the deacylation of ghrelin.[10]
 - Harvest stomach tissue, the primary site of ghrelin production.
- Ghrelin Measurement:
 - Measure the concentrations of both acylated (octanoylated) ghrelin and total ghrelin in plasma and stomach tissue extracts using specific enzyme-linked immunosorbent assays (ELISAs).[11]

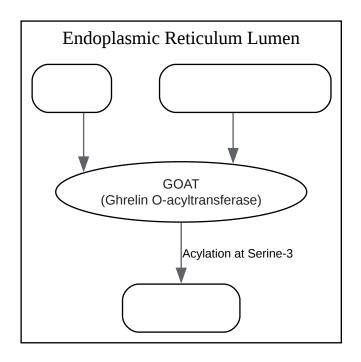
Quantitative Data Summary



Condition	Plasma Acylated Ghrelin (pg/mL)	Plasma Total Ghrelin (pg/mL)	Ratio of Acylated to Total Ghrelin
Standard Diet	Baseline	Baseline	~3-4%[12]
MCT-supplemented Diet	Significantly increased	No significant change	Increased
Fasting	Decreased	Unchanged or increased	Decreased[10]

Note: The values presented are illustrative and may vary based on the specific experimental conditions.

Signaling Pathway: Ghrelin Acylation by GOAT



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L-Octanoylcarnitine provides the octanoyl group for ghrelin acylation.



Investigating the Role of Carnitine O-Octanoyltransferase (CROT) and L-Octanoylcarnitine in Vascular Calcification

Application: To elucidate the role of CROT and its substrate **L-Octanoylcarnitine** in the pathogenesis of vascular calcification using a genetic knockout mouse model.

Experimental Model: Crot Knockout (Crot-/-) on an Atherosclerotic Background (Ldlr-/-)

Protocol for Assessing Vascular Calcification:

- Animal Model: Generate Crot-/-Ldlr-/- mice and use Crot+/+Ldlr-/- mice as controls.
- Diet: Feed mice a high-fat, high-cholesterol (HFHC) diet for a specified period (e.g., 12 weeks) to induce atherosclerosis and vascular calcification.
- Assessment of Vascular Calcification:
 - At the end of the study, euthanize the mice and perfuse the vasculature.
 - Dissect the aorta and carotid arteries.
 - Quantify the extent of calcification using methods such as Alizarin Red S staining or microcomputed tomography (micro-CT).[13]
- Metabolomic Analysis:
 - Analyze plasma and tissue samples for acylcarnitine profiles, including L-Octanoylcarnitine, and other relevant metabolites using LC-MS/MS.[14]

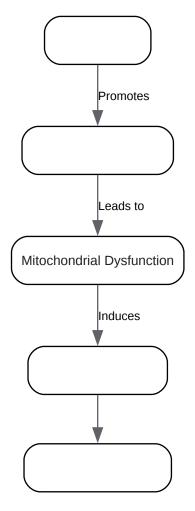
Quantitative Data Summary



Parameter	Crot+/+Ldlr-/- (Control)	Crot-/-Ldlr-/-
Aortic Calcification Area (%)	Increased on HFHC diet	Significantly reduced vs. Control[13]
Carotid Artery Calcification (%)	Increased on HFHC diet	Significantly reduced vs. Control[13]
Plasma Omega-3 Fatty Acids	Baseline	Increased[14]
Bone Density	Normal	No significant difference vs. Control[13]

Note: The values presented are illustrative and may vary based on the specific experimental conditions.

Logical Relationship: CROT in Vascular Calcification





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Proposed mechanism of CROT-mediated vascular calcification.

General Protocols Quantification of Acylcarnitines in Plasma and Tissue by LC-MS/MS

- Sample Preparation:
 - For plasma, precipitate proteins using a solvent like acetonitrile.
 - For tissues, homogenize in a suitable buffer and then perform protein precipitation.
- Internal Standards: Add a mixture of stable isotope-labeled acylcarnitine internal standards to the samples for accurate quantification.
- Chromatographic Separation: Use a suitable HPLC column (e.g., C18) to separate the different acylcarnitine species.[8][15]
- Mass Spectrometry:
 - Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
 - Use Multiple Reaction Monitoring (MRM) to detect and quantify each acylcarnitine species based on its specific precursor and product ion transitions.[16]

These application notes and protocols provide a framework for investigating the diverse in vivo functions of **L-Octanoylcarnitine**. Researchers are encouraged to adapt these methodologies to their specific research questions and available resources.

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